

UK-371804 Binding Affinity to Urokinase: A Technical Guide

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Compound of Interest

Compound Name: UK-371804

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This technical guide provides an in-depth overview of the binding affinity of **UK-371804** to urokinase-type plasminogen activator (uPA), a key enzyme in pathways of cancer invasion and metastasis. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling context.

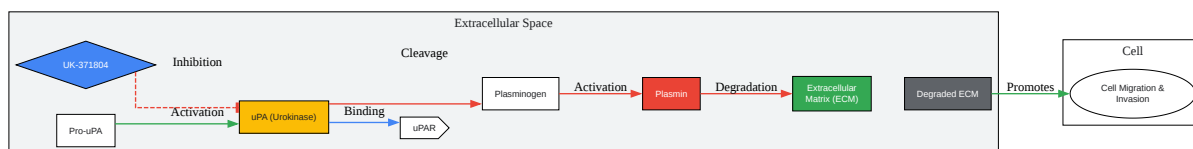
Quantitative Binding Affinity Data

UK-371804 is a potent and highly selective inhibitor of urokinase. Its binding affinity has been quantified through various in vitro and cell-based assays, demonstrating significant potency and specificity. The key quantitative metrics are summarized in the table below.

Parameter	Value	Species	Assay Conditions	Reference
Ki (Inhibition Constant)	10 nM	Human	Enzyme Inhibition Assay	[1][2][3]
IC50 (Half-maximal Inhibitory Concentration)	0.89 μ M (890 nM)	Human	Inhibition of exogenous uPA in chronic wound fluid	[1][3]
Selectivity vs. tPA (tissue Plasminogen Activator)	~4000-fold	Not Specified	Enzyme Inhibition Assay	[1][3]
Selectivity vs. Plasmin	~2700-fold	Not Specified	Enzyme Inhibition Assay	[1][3]

Urokinase Signaling Pathway

Urokinase is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. This initiates a proteolytic cascade involved in extracellular matrix degradation, a process essential for cell migration and tissue remodeling in both physiological and pathological conditions, including cancer metastasis. The binding of uPA to its receptor, uPAR, localizes this proteolytic activity to the cell surface.



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Urokinase signaling pathway and the inhibitory action of **UK-371804**.

Experimental Protocols

The determination of the binding affinity of **UK-371804** to urokinase typically involves an in vitro enzyme inhibition assay using a chromogenic substrate. The following is a representative protocol.

Objective: To determine the inhibitory potency (K_i or IC_{50}) of **UK-371804** against human urokinase.

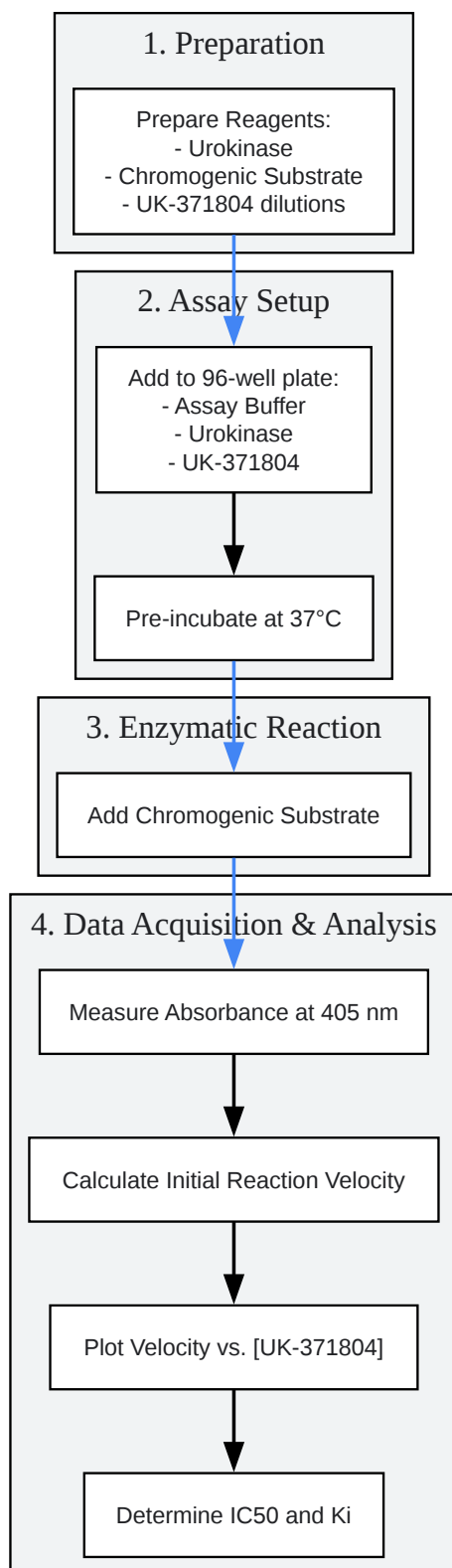
Materials:

- Human urokinase (uPA) enzyme
- Chromogenic substrate for urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
- **UK-371804**
- Assay buffer (e.g., Tris-HCl, pH 8.8)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of human urokinase in assay buffer.
 - Prepare a stock solution of the chromogenic substrate in sterile water.
 - Prepare a serial dilution of **UK-371804** in the assay buffer to obtain a range of inhibitor concentrations.

- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay buffer
 - A fixed concentration of human urokinase enzyme.
 - Varying concentrations of **UK-371804** (or vehicle control).
 - Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
 - Immediately place the microplate in a plate reader pre-heated to 37°C.
- Data Acquisition:
 - Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The rate of increase in absorbance is proportional to the urokinase activity.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Plot the reaction velocity against the concentration of **UK-371804**.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.
 - The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (K_m) are known.



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Workflow for determining the binding affinity of **UK-371804** to urokinase.

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